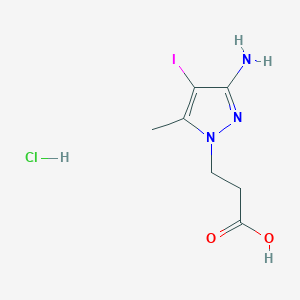![molecular formula C16H18BrN5O B12228635 3-{[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B12228635.png)
3-{[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopyrimidine moiety, a pyrrolidine ring, and a cyclopropylpyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
-
Formation of the Bromopyrimidine Intermediate
- React 5-bromo-2-chloropyrimidine with pyrrolidin-2-one in the presence of a base such as potassium carbonate (K2CO3) and a solvent like 1-methylpyrrolidin-2-one. The reaction is carried out at elevated temperatures (around 80°C) under a nitrogen atmosphere.
-
Coupling with Methoxy Group
- The bromopyrimidine intermediate is then reacted with a methoxy group under suitable conditions to form the desired methoxy-substituted pyrrolidine derivative.
-
Cyclopropylpyridazine Formation
- The final step involves the cyclization of the methoxy-substituted pyrrolidine derivative with a cyclopropylpyridazine precursor under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine can undergo various chemical reactions, including:
-
Substitution Reactions
- The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles under suitable conditions.
-
Oxidation and Reduction Reactions
- The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine and pyridazine rings, to form various derivatives.
-
Cyclization Reactions
- The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
- Substituted derivatives of the original compound, depending on the nature of the nucleophile used in substitution reactions.
- Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
3-{[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine has several applications in scientific research:
-
Medicinal Chemistry
- The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
-
Organic Synthesis
- It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
-
Material Science
- The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
-
Biological Research
- It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine and pyridazine derivatives.
Mechanism of Action
The mechanism of action of 3-{[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromopyrimidine moiety is known to interact with nucleic acids and proteins, potentially affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-one: Shares the bromopyrimidine and pyrrolidine moieties but lacks the methoxy and cyclopropylpyridazine groups.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a bromopyrimidine moiety but differs in the presence of a piperazine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of 3-{[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group and the cyclopropylpyridazine core distinguishes it from other similar compounds and enhances its potential for diverse applications.
Properties
Molecular Formula |
C16H18BrN5O |
|---|---|
Molecular Weight |
376.25 g/mol |
IUPAC Name |
3-[[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-6-cyclopropylpyridazine |
InChI |
InChI=1S/C16H18BrN5O/c17-13-7-18-16(19-8-13)22-6-5-11(9-22)10-23-15-4-3-14(20-21-15)12-1-2-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2 |
InChI Key |
ZFSAVIDXTKRMIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NC=C(C=N4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile](/img/structure/B12228593.png)
![1-[(4-Fluorophenyl)methyl]-4-{1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzi midazol-2-yl}pyrrolidin-2-one](/img/structure/B12228596.png)
![3-Cyclopropyl-6-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12228597.png)
![5-Fluoro-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12228598.png)
![3-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indazole](/img/structure/B12228599.png)
[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine](/img/structure/B12228600.png)

![2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12228603.png)

![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride](/img/structure/B12228612.png)
![[2-(5-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12228617.png)
![2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B12228620.png)
![3-[(Oxan-4-yloxy)methyl]pyridine](/img/structure/B12228640.png)
![N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12228642.png)
